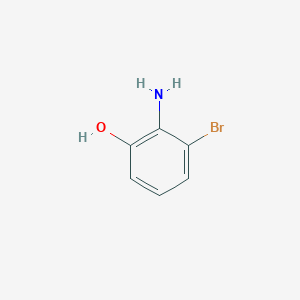

2-Amino-3-bromophenol

説明

Contextualization within Ortho-Aminophenol Derivatives

2-Amino-3-bromophenol belongs to the class of organic compounds known as ortho-aminophenols. stanfordchem.com These compounds are characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene (B151609) ring. wikipedia.org This "ortho" arrangement facilitates unique chemical properties, including intramolecular hydrogen bonding between the neighboring amine and hydroxyl groups, which can influence physical properties like melting point. wikipedia.org

The parent compound, 2-aminophenol (B121084), is a well-established reagent used in the synthesis of dyes and heterocyclic compounds. wikipedia.orgvjol.info.vn The introduction of a bromine atom at the 3-position, as in this compound, adds another layer of chemical reactivity. The bromine atom can participate in halogen bonding and can be a site for further functionalization through various substitution reactions. This trifunctional nature—possessing nucleophilic amine, acidic phenol (B47542), and a reactive halogen—makes this compound a highly valuable and versatile intermediate in multi-step syntheses. stanfordchem.com

Derivatives of ortho-aminophenol are of particular interest to researchers due to their wide range of biological activities, including antioxidant, antibacterial, and cytotoxic properties. researchgate.netbohrium.com Recent studies have also highlighted their potential as potent inhibitors of ferroptosis, a form of programmed cell death, which is a promising therapeutic strategy for various diseases. nih.gov

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In modern organic synthesis, this compound is prized as a multifunctional building block. stanfordchem.com Its structure allows for the strategic construction of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. It serves as a key reagent for synthesizing various organic compounds, such as amides and esters. apolloscientific.co.uk The presence of the amino and hydroxyl groups allows for the formation of heterocyclic rings, like benzoxazoles, which are important scaffolds in many biologically active compounds. vjol.info.vn

The significance of this compound extends deeply into medicinal chemistry, where it is investigated as a crucial pharmaceutical intermediate. Derivatives of this compound have shown potential as antimicrobial and anticancer agents. The broader class of ortho-aminophenol derivatives has been successfully synthesized and evaluated for a range of therapeutic applications. researchgate.netbohrium.com For instance, novel derivatives have demonstrated excellent antioxidant activity, in some cases surpassing standards like quercetin. researchgate.netbohrium.com Furthermore, some have exhibited moderate to significant cytotoxic effects against various cancer cell lines. researchgate.netbohrium.com The unique electronic and steric properties conferred by the bromine atom can enhance the binding affinity of derivative molecules to biological targets like enzymes and proteins, making it a valuable component in drug design.

Historical Perspectives on Brominated Aminophenol Research

Research into halogenated phenols dates back to the early 20th century, with established procedures for preparing compounds like o-bromophenol and 4-bromoresorcinol. orgsyn.orgorgsyn.org These early syntheses often involved direct bromination of phenols or multi-step sequences including diazotization of an amino group, a classic reaction in aromatic chemistry. orgsyn.orgorgsyn.org For example, o-bromophenol was prepared from o-aminophenol via the Sandmeyer reaction, a testament to the long-standing utility of aminophenols as precursors to other functionalized aromatics. orgsyn.org

The broader field of brominated organic compounds gained significant industrial attention with the development of brominated flame retardants (BFRs) in the mid-20th century. wikipedia.org While structurally different from this compound, the extensive research into BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), advanced the understanding of bromination chemistry and the environmental behavior of organobromine compounds. wikipedia.orgresearchgate.net

The synthesis of specific brominated aminophenols, like the isomers of this compound, is often achieved through modern adaptations of classic reactions. For instance, a patented method for producing 3-amino-4-bromophenol (B174537) involves a diazotization reaction of 3-nitro-4-aminophenol, followed by bromination and subsequent reduction of the nitro group. google.com The synthesis of 2-amino-5-bromophenol (B182750) has been achieved by the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com These historical and ongoing synthetic efforts highlight the enduring importance of brominated aminophenols as intermediates in chemical manufacturing and research.

Properties of this compound

| Property | Value | Source |

| CAS Number | 116435-77-9 | stanfordchem.comnih.govxieshichem.com |

| Molecular Formula | C₆H₆BrNO | stanfordchem.comnih.gov |

| Molecular Weight | 188.02 g/mol | stanfordchem.comnih.gov |

| Appearance | White to pale yellow crystals or powder | stanfordchem.com |

| Melting Point | 138°C | stanfordchem.comlookchem.com |

| Boiling Point | 266.2°C at 760 mmHg | stanfordchem.com |

| Density | 1.768 g/cm³ | lookchem.com |

| Solubility | Soluble in polar organic solvents (e.g., ethanol (B145695), methanol, DMF), slightly soluble in water. | stanfordchem.com |

| pKa | 8.79 ± 0.10 (Predicted) | lookchem.com |

Detailed Research Findings

The synthesis of this compound typically involves the electrophilic bromination of a 2-aminophenol derivative. To achieve regioselectivity and prevent side reactions, the amino group may require a protecting group, such as an acetyl group, during the bromination step. Another synthetic strategy involves a diazotization route starting from a nitro-substituted precursor. For example, 3-nitro-4-aminophenol can be converted to a diazonium salt, which then undergoes bromination. google.com Purification is commonly achieved through recrystallization or column chromatography.

This compound is reactive at its three functional sites. The amino group can undergo nucleophilic substitution reactions. The aromatic ring is subject to electrophilic aromatic substitution, where the bromine atom can be replaced by other electrophiles under specific conditions. Furthermore, the compound can be oxidized to form quinones or reduced to yield corresponding anilines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSVEGZVHJLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617131 | |

| Record name | 2-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-77-9 | |

| Record name | 2-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116435-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 3 Bromophenol

Established Laboratory Synthesis Protocols

Established methods for the synthesis of 2-Amino-3-bromophenol primarily rely on indirect routes, as direct bromination of 2-aminophenol (B121084) is synthetically challenging. These methods involve the strategic introduction of functional groups in a specific order to achieve the desired substitution pattern.

Direct electrophilic bromination of 2-aminophenol is a challenging route for synthesizing this compound. The amino (-NH2) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups. researchgate.net This electronic influence strongly directs incoming electrophiles, like bromine, to positions 4 and 6 (ortho and para to the hydroxyl group and meta and para to the amino group, respectively). Uncontrolled bromination often leads to the immediate formation of polybrominated products, such as 2-amino-4,6-dibromophenol. researchgate.net

Achieving selective bromination at the 3-position, which is meta to both activating groups, is therefore synthetically difficult. The reaction would have to overcome the strong electronic preference for ortho and para substitution. However, optimization of reaction conditions can be explored to influence selectivity.

To control the reactivity and potentially alter the selectivity of bromination, various reagents and conditions can be considered. The choice of brominating agent is critical; milder reagents are less likely to lead to polybromination.

Another strategy involves modifying the directing ability of the amino group. In a strongly acidic medium, the amino group is protonated to form an ammonium (B1175870) (-NH3+) group. researchgate.net This group is electron-withdrawing and acts as a meta-director. This creates a competition between the ortho-, para-directing hydroxyl group and the meta-directing ammonium group, which could theoretically allow for substitution at the 3-position. researchgate.net

| Brominating Agent | Characteristics & Potential Application |

| Bromine (Br₂) | Highly reactive, often used with a Lewis acid catalyst. In polar solvents, it tends to cause polybromination of highly activated rings like phenols and anilines. researchgate.net |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used for allylic and benzylic bromination but also for aromatic bromination, potentially offering more control. |

| PhIOAcBr | A modern, mild I(iii)-based brominating reagent prepared from PIDA and AlBr₃, developed for the efficient bromination of phenols under gentle conditions. nih.gov |

The choice of solvent plays a significant role in modulating the electrophilicity of the brominating agent and, consequently, the reaction's outcome.

Polar, protic solvents like water or acetic acid can stabilize the polarized bromine molecule (Br⁺-Br⁻), increasing its electrophilic character and promoting rapid, often uncontrollable, reactions with activated substrates. youtube.com In contrast, non-polar solvents decrease the reactivity of the brominating agent, which can lead to greater selectivity. youtube.com By slowing the reaction, it may be possible to achieve monobromination and influence the isomeric distribution of the product.

| Solvent Type | Examples | Effect on Bromination of Phenols |

| Polar Protic | Water, Acetic Acid | Enhances the electrophilicity of bromine, often leading to rapid polybromination. youtube.com |

| Non-Polar | Carbon Disulfide (CS₂), Dichloromethane (B109758) (CH₂Cl₂), Carbon Tetrachloride (CCl₄) | Reduces the reactivity of bromine, favoring more controlled and selective monobromination. youtube.com |

Indirect, multi-step synthetic routes are generally more effective for producing this compound with high regiochemical purity. These methods involve forming a diazonium salt from an amino group, which can then be replaced by a bromine atom via a Sandmeyer-type reaction. organic-chemistry.org This allows for the precise placement of the bromine atom, circumventing the directing-group conflicts of direct bromination.

A viable pathway begins with a precursor where the nitrogen and oxygen functionalities are already in the desired 1,2-relationship and a nitro group is at the 3-position, such as 3-nitro-2-aminophenol. The synthesis proceeds through a sequence of diazotization, bromination, and reduction. A similar methodology has been patented for the synthesis of the related isomer, 3-amino-4-bromophenol (B174537), from 3-nitro-4-aminophenol. google.com

The proposed steps for this compound are:

Diazotization : 3-nitro-2-aminophenol is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at a low temperature (0–5 °C) to convert the amino group into a diazonium salt. organic-chemistry.orggoogle.com

Sandmeyer Reaction : The resulting diazonium salt solution is added to a solution of copper(I) bromide (CuBr). This catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding 3-bromo-2-nitrophenol (B1286451). google.com

Reduction : The nitro group of 3-bromo-2-nitrophenol is reduced to an amino group. This final step yields the target compound, this compound. google.com

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Diazotization | 3-Nitro-2-aminophenol | NaNO₂, HBr (aq), 0-5 °C | 3-Nitro-2-hydroxyphenyldiazonium bromide |

| 2. Bromination | 3-Nitro-2-hydroxyphenyldiazonium bromide | CuBr | 3-Bromo-2-nitrophenol |

| 3. Reduction | 3-Bromo-2-nitrophenol | e.g., Sn/HCl or Fe/HCl | This compound |

This approach focuses on the final step of the sequence described above, where a nitro-bromophenol intermediate is converted to the final product. The key transformation is the reduction of a nitro group to a primary amine. This is a common and high-yielding reaction in organic synthesis.

The required intermediate, 3-bromo-2-nitrophenol, serves as the direct precursor. The reduction can be achieved using various standard methods:

Metal-Acid Reduction : Classic methods involve using metals like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl). allen.in

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

A documented laboratory synthesis provides a related high-yield route starting from 6-bromo-2-methoxyaniline. In this procedure, the methoxy (B1213986) group acts as a protected form of the phenol (B47542). The final step involves demethylation using boron tribromide (BBr₃) in dichloromethane to unmask the hydroxyl group, affording this compound in a reported yield of 92%. chemicalbook.comlookchem.com

| Precursor | Reagents | Product | Reported Yield |

| 6-Bromo-2-methoxyaniline | Boron tribromide (BBr₃) in Dichloromethane (CH₂Cl₂) | This compound | 92% chemicalbook.comlookchem.com |

| 3-Bromo-2-nitrophenol | Tin (Sn) and Hydrochloric Acid (HCl) | This compound | N/A |

Alternative Multi-Step Synthetic Strategies

Multi-step synthesis is essential for constructing complex molecules like this compound from simpler, readily available starting materials. littleflowercollege.edu.in The planning of such a synthesis often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. littleflowercollege.edu.in This allows chemists to devise a forward-thinking reaction sequence. The challenge in synthesizing this particular compound lies in achieving the specific 2-amino, 3-bromo substitution pattern on the phenol ring.

One logical synthetic route involves the initial regioselective bromination of a phenol derivative, followed by a subsequent amination step. The key to this strategy is controlling the position of the bromine atom.

A common approach to brominating phenols is through electrophilic aromatic substitution. ck12.org The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve bromination at the meta-position relative to the hydroxyl group (which would be required if starting from 2-aminophenol to get the bromine at position 3), a different strategy is needed.

One documented method for synthesizing a related compound, o-bromophenol, involves the sulfonation of phenol first. The sulfonic acid group directs the subsequent bromination. The sulfonate groups are then removed by steam distillation. orgsyn.org A plausible, though not explicitly detailed for this specific isomer, multi-step pathway could start with 2-aminophenol. The amino group is a strong ortho-, para-director, and its presence complicates direct bromination at the desired position. Therefore, a more controlled sequence is necessary. A potential, generalized pathway is outlined below:

Nitration of Phenol: Phenol can be nitrated to introduce a nitro group, which is a meta-director.

Bromination: The subsequent bromination would be directed by the nitro group to the meta position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group.

Hydroxylation: A final step would be needed to introduce the hydroxyl group, possibly via diazotization of an aniline (B41778) derivative, though this adds complexity.

A more direct, though challenging, approach could involve the direct amination of 3-bromophenol (B21344). However, direct amination of phenols is a difficult transformation. bohrium.comnih.gov

| Step | Reaction | Reagents (Example) | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduce a meta-directing nitro group. |

| 2 | Bromination | Br₂, FeBr₃ | Install the bromine atom at the desired position. |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | Convert the nitro group to an amino group. |

| 4 | Diazotization/Hydrolysis | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | Convert an amino group to a hydroxyl group (if starting from a bromoaniline). |

This table represents a generalized strategy for substituted phenols; specific conditions for this compound would require experimental optimization.

Protecting groups are crucial in multi-step synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. organic-chemistry.orgwikipedia.org In the synthesis of this compound from a brominated phenol precursor, both the hydroxyl and the newly introduced amino group might require protection depending on the subsequent reaction conditions.

The synthesis could start from 3-bromophenol. To introduce an amino group at the ortho position, a common strategy is ortho-lithiation followed by reaction with an electrophilic nitrogen source. However, the acidic phenolic proton would interfere with the lithiation. Therefore, the hydroxyl group must first be protected.

Common Protecting Groups for Phenols:

Methyl Ethers: Formed using reagents like dimethyl sulfate (B86663) or methyl iodide. They are stable but require harsh conditions for removal (e.g., BBr₃).

Silyl (B83357) Ethers: Such as Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS). They are introduced using the corresponding silyl chlorides and are easily removed with fluoride (B91410) sources (e.g., TBAF) or acid. uchicago.edu

Benzyl (B1604629) Ethers: Formed with benzyl bromide. They are stable to many conditions and are typically removed by hydrogenolysis. wikipedia.org

Common Protecting Groups for Amines:

Carbamates: Such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc). Boc groups are removed with acid, while Fmoc groups are removed with base, allowing for orthogonal protection strategies. organic-chemistry.orgwikipedia.org

Amides: Such as acetamides. These are very stable and require strong acid or base for hydrolysis. chemistrytalk.org

A hypothetical synthetic sequence using protecting groups could be:

Protection of Phenol: Start with 3-bromophenol and protect the hydroxyl group, for example, as a methoxy group, to form 3-bromoanisole.

Nitration: Nitrate the 3-bromoanisole. The methoxy group is an ortho-, para-director, leading to nitration at the 2, 4, or 6 positions. Separation of the desired 2-nitro isomer would be necessary.

Reduction: Reduce the nitro group to an amino group, yielding 2-amino-3-bromoanisole (6-bromo-2-methoxyaniline).

Deprotection: Cleave the methyl ether to reveal the phenolic hydroxyl group. A known procedure for this final step involves using boron tribromide in dichloromethane, which can convert 6-bromo-2-methoxyaniline to this compound in high yield (92%). chemicalbook.com

| Protecting Group | Functional Group Protected | Introduction Reagent Example | Deprotection Condition Example |

| Methyl Ether | Phenol (Hydroxyl) | Dimethyl sulfate, Base | Boron tribromide (BBr₃) |

| TBDMS Ether | Phenol (Hydroxyl) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Boc Carbamate | Amine | Boc Anhydride (B1165640) | Trifluoroacetic Acid (TFA) |

| Benzyl Ether | Phenol (Hydroxyl) | Benzyl Bromide, Base | H₂, Palladium on Carbon (Pd/C) |

This interactive table outlines common protecting groups relevant to the synthesis of phenol and aniline derivatives.

Industrial Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. researchgate.net

Continuous flow chemistry, utilizing microreactors or packed-bed systems, offers several advantages over traditional batch processing for industrial scale-up. researchgate.netacs.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. acs.org

For the synthesis of aryl amines from phenols, an integrated packed-bed flow system has been developed. researchgate.netnih.gov In such a system, phenols can react with amines over a heterogeneous palladium catalyst to generate the corresponding aryl amines. researchgate.net This dehydrative amination process is environmentally benign, producing water as the main byproduct. nih.gov This technology could be adapted for the amination step in the synthesis of this compound.

Similarly, the synthesis of meta-substituted phenol derivatives has been studied using complementary microreactor technologies, demonstrating shortened reaction times and the potential for gram-scale synthesis under safe and economical conditions. researchgate.netacs.org These systems are particularly advantageous for gas-liquid reactions, such as those involving oxygen. acs.org

| Feature | Batch Reactor | Continuous Flow Reactor |

| Scale | Typically larger single vessels | Smaller reactor volumes, scalable by running longer or in parallel |

| Safety | Higher risk due to large volumes of reagents | Improved safety with small internal volumes |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |

| Mixing | Can be inefficient | Rapid and efficient mixing |

| Process Control | Slower response to changes | Rapid response and optimization |

| Yield/Purity | Can be lower due to side reactions | Often higher due to better control |

This table compares key features of batch versus continuous flow reactors for chemical synthesis.

Catalysis is fundamental to modern chemical manufacturing, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalytic methods can be applied to key steps like amination.

Recently, a rhodium-catalyzed amination of phenols has been described as a direct and redox-neutral pathway to anilines, with water as the sole byproduct. bohrium.comnih.govorganic-chemistry.org The catalyst facilitates the difficult keto-enol tautomerization of the phenol, allowing for a subsequent dehydrative condensation with an amine. organic-chemistry.orgresearchgate.net This method shows broad substrate compatibility and could be a highly effective strategy for the amination of a protected 3-bromophenol derivative. bohrium.comorganic-chemistry.org

Similarly, palladium catalysts have been used for the dehydrative amination of phenols under continuous-flow conditions. researchgate.netnih.gov These heterogeneous catalysts are particularly attractive for industrial processes as they can be easily separated from the product stream and potentially reused, reducing costs and waste.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net In the synthesis of this compound, several aspects can be optimized to align with these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic dehydrative amination, which produces only water as a byproduct, is an excellent example of a highly atom-economical reaction. organic-chemistry.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, developing syntheses in water or using benign solvents like ethanol (B145695) is preferable. tandfonline.comrsc.org

Waste Reduction: Traditional methods, such as reductions using iron powder in acidic conditions, can generate large amounts of iron sludge. google.com Catalytic hydrogenation or transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst) can be cleaner alternatives. google.com Diazotization reactions can also produce significant inorganic salt waste. pharmacyfreak.com

Energy Efficiency: Utilizing continuous flow reactors can improve energy efficiency through better heat transfer. acs.org Developing reactions that proceed at ambient temperature and pressure also contributes to energy savings. rsc.org

By integrating these principles, the industrial production of this compound can be made more sustainable and environmentally responsible. purdue.edu

Advanced Synthetic Techniques and Novel Approaches for this compound

The synthesis of halogenated aromatic compounds such as this compound is increasingly benefiting from advanced methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. These novel approaches, including photocatalysis, biocatalysis, and microwave-assisted synthesis, represent the forefront of chemical synthesis innovation.

Photocatalytic Synthesis of Brominated Aromatic Amines

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for the halogenation of organic molecules. This technique utilizes a photocatalyst that, upon absorbing light, can initiate single electron transfer processes, enabling the activation of substrates under mild conditions.

The photocatalytic bromination of aromatic amines or phenols typically involves the in-situ generation of a bromine radical or an electrophilic bromine species from a benign bromine source like lithium bromide (LiBr) or carbon tetrabromide (CBr4). For the synthesis of a brominated aromatic amine, a plausible pathway could involve the direct C-H bromination of a suitable aminophenol precursor.

Research has demonstrated the successful photocatalytic bromination of phenols with high regioselectivity. beilstein-journals.orgnih.gov In a typical setup, a substrate such as a protected aminophenol is irradiated with visible light (e.g., blue LEDs) in the presence of a photocatalyst, like Ru(bpy)3Cl2 or metal-free organic dyes, and a bromine source. beilstein-journals.orgnih.govmdpi.com The reaction proceeds efficiently at room temperature, offering high yields and avoiding the use of hazardous liquid bromine. beilstein-journals.orgnih.gov The mechanism often involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then interact with the bromine source to generate a reactive bromine species that functionalizes the aromatic ring. While direct photocatalytic synthesis of this compound is not extensively documented, the principles established for related phenols and anilines provide a strong foundation for its potential development.

Table 1: Representative Conditions for Photocatalytic Bromination of Phenols

| Parameter | Condition | Source |

|---|---|---|

| Substrate | Protected Phenol (e.g., 4-methoxyphenol) | beilstein-journals.orgnih.gov |

| Photocatalyst | Ru(bpy)3Cl2 (1-5 mol%) | beilstein-journals.orgnih.gov |

| Bromine Source | CBr4 | beilstein-journals.orgnih.gov |

| Solvent | Acetonitrile (CH3CN) | beilstein-journals.orgnih.gov |

| Light Source | Blue LEDs | beilstein-journals.orgnih.gov |

| Temperature | Room Temperature | mdpi.com |

| Atmosphere | Open to air | beilstein-journals.orgnih.gov |

Enzymatic or Biocatalytic Pathways for Functionalization

Biocatalysis offers an attractive green chemistry approach for selective halogenation reactions, utilizing enzymes that operate under mild conditions with high regio- and stereoselectivity. researchgate.net Halogenase enzymes, found in various organisms, have evolved to install halogen atoms onto a diverse range of organic scaffolds. frontiersin.orgnih.gov These enzymes are broadly classified based on their mechanism and required cofactors.

For the synthesis of a brominated aromatic amine, electrophilic halogenases are particularly relevant. These enzymes activate a halide anion (Br-) to an electrophilic "X+" equivalent, which then reacts with an electron-rich aromatic substrate through electrophilic aromatic substitution. frontiersin.orgnih.gov Key classes of these enzymes include:

Flavin-dependent halogenases (FDHs): These are the most studied halogenating enzymes and use flavin adenine (B156593) dinucleotide (FAD) and O2 to oxidize the halide. researchgate.netnih.gov They are known for their ability to selectively halogenate electron-rich aromatic compounds. researchgate.net

Heme-dependent and Vanadium-dependent haloperoxidases: These enzymes require hydrogen peroxide (H2O2) to oxidize the bromide ion. frontiersin.orgacs.org They can catalyze the halogenation of a variety of aromatic substrates. acs.org

The application of these enzymes to synthesize this compound would likely involve the enzymatic bromination of 2-aminophenol. The inherent selectivity of the enzyme could precisely direct the bromine atom to the C3 position, ortho to the amino group, which is an activated position. While challenges such as enzyme stability and substrate scope exist, ongoing research in enzyme engineering is continuously expanding the applicability of biocatalytic halogenation. researchgate.net

Table 2: Major Classes of Electrophilic Halogenase Enzymes

| Enzyme Class | Cofactor/Co-substrate | Halogen Source | Substrate Type |

|---|---|---|---|

| Flavin-dependent Halogenases (FDHs) | FAD, O2 | Cl-, Br- | Electron-rich aromatics/enolates |

| Heme-dependent Haloperoxidases | Heme, H2O2 | Cl-, Br-, I- | Electron-rich aromatics |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. ajrconline.org

In the context of synthesizing this compound or its precursors, microwave irradiation can be applied to several reaction types. For instance, nucleophilic aromatic substitution reactions to introduce the amino or hydroxyl group onto a brominated benzene (B151609) ring can be significantly enhanced. Studies have shown that the synthesis of anilines and phenols from activated aryl halides can be achieved in minutes with high yields using microwave heating in aqueous solutions, eliminating the need for organic solvents and metal catalysts. arizona.edunih.gov

Furthermore, the synthesis of related heterocyclic structures, such as 2-arylbenzoxazoles from 2-aminophenol, has been efficiently performed under solvent-free microwave conditions. jocpr.com This demonstrates the compatibility of the aminophenol scaffold with microwave energy. The application of microwave heating to the bromination step itself, or subsequent functional group manipulations, could provide a rapid and efficient route to this compound. The key advantages are the speed, efficiency, and potential for developing more environmentally friendly "green" synthetic protocols. ajrconline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of solvent/reagents) |

| Yield | Often lower to moderate | Often higher |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to rapid heating and shorter times |

| Solvent Use | Often requires high-boiling organic solvents | Can enable use of greener solvents or solvent-free conditions |

Reactivity and Derivatization Chemistry of 2 Amino 3 Bromophenol

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, and thus reactive towards a variety of electrophiles. This reactivity is central to the derivatization of 2-Amino-3-bromophenol.

Schiff Base Formation and Condensation Reactions

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of its derivatization chemistry. ijcrt.orgresearchgate.net

Formation of Imines with Aldehydes and Ketones

The formation of a Schiff base from this compound and a carbonyl compound is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with the addition of an acid catalyst. The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base contains an azomethine (-C=N-) group, which is a key structural feature. A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of Schiff base derivatives. orientjchem.orgiosrjournals.orgneliti.com

Intramolecular Hydrogen Bonding in Schiff Base Derivatives

A significant feature of Schiff bases derived from this compound is the potential for intramolecular hydrogen bonding. researchgate.netresearchgate.netrcin.org.pl The proximity of the phenolic hydroxyl group to the nitrogen atom of the newly formed imine allows for the formation of a hydrogen bond between the hydroxyl proton and the imine nitrogen (O-H···N). This interaction creates a stable six-membered ring, which influences the molecule's conformation and electronic properties. mdpi.comresearchgate.netnih.gov

This intramolecular hydrogen bonding is a type of resonance-assisted hydrogen bond (RAHB), which is characterized by π-electron delocalization within the chelate ring. researchgate.net This delocalization enhances the strength of the hydrogen bond and affects the physicochemical properties of the Schiff base, such as its color, stability, and reactivity. researchgate.net The presence and strength of this hydrogen bond can be confirmed by various spectroscopic techniques, including IR and NMR spectroscopy, as well as by X-ray crystallography. mdpi.comrcin.org.plnih.gov

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. slideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). slideshare.netchemguide.co.uk The resulting diazonium salt, 3-bromo-2-hydroxybenzenediazonium chloride, is a highly reactive intermediate.

These diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent reactions. One of the most important of these is the azo coupling reaction. wikipedia.org In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. researchgate.netresearchgate.netuobaghdad.edu.iqnih.govresearchgate.net These azo compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings and are often intensely colored, making them useful as dyes and pigments. wikipedia.orguobaghdad.edu.iq The position of the coupling on the aromatic ring of the coupling partner is directed by the activating group already present on that ring. slideshare.net

Interactive Data Table: Diazotization and Azo Coupling of this compound

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 3-Bromo-2-hydroxybenzenediazonium chloride |

| Azo Coupling | Diazonium salt, Phenol | Alkaline (NaOH) | Azo dye |

| Azo Coupling | Diazonium salt, Aniline | Acidic | Azo dye |

Metal Complexation and Ligand Synthesis

Schiff bases derived from this compound are excellent ligands for the synthesis of metal complexes. ijcrt.orgresearchgate.netderpharmachemica.com The imine nitrogen and the phenolic oxygen atoms can act as donor atoms, chelating to a central metal ion. The bromine atom can also influence the electronic properties of the ligand and the resulting complex.

The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.govnih.govscirp.org A wide variety of transition metals can be used, including but not limited to cobalt, copper, nickel, and zinc, leading to complexes with diverse geometries and electronic structures. ijcrt.orgresearchgate.netnih.govnih.govscirp.orgmdpi.com These complexes often exhibit interesting magnetic, spectral, and catalytic properties. mdpi.comderpharmachemica.comresearchgate.net The formation of the metal complex can be confirmed by techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. orientjchem.orgnih.govnih.govscirp.org

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for various synthetic transformations, primarily involving the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations. nobelprize.org The presence of the activating amino and hydroxyl groups can influence the electronic properties of the C-Br bond, affecting the efficiency of the catalytic cycle.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds. libretexts.org For substrates like this compound, which are ortho-substituted anilines, the reaction can proceed without protection of the amino group under specific conditions. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of olefins. youtube.com

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgnih.gov This method is highly efficient for the synthesis of arylalkynes.

The success of cross-coupling reactions with this compound hinges on the selection of an appropriate catalyst system, which includes the palladium source and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition step, and facilitating the reductive elimination of the final product.

For Suzuki-Miyaura reactions involving ortho-bromoaniline derivatives, preformed palladacycle catalysts have shown high efficacy. For instance, CataCXium A, a palladacycle, has been successfully used with cesium carbonate (Cs₂CO₃) as the base in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is common to enhance catalyst activity and stability. wikipedia.org

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF / H₂O | 80 °C |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine (B6355638) | THF / DMF | Room Temp - 100 °C |

This table presents typical catalyst systems and conditions for cross-coupling reactions on aryl bromides, which are applicable to this compound.

In Heck reactions , a common catalyst system is palladium(II) acetate (B1210297) [Pd(OAc)₂] with triphenylphosphine (B44618) (PPh₃) as the ligand and a base like triethylamine (B128534) (Et₃N). wikipedia.orgchem-station.com Phosphine-free catalyst systems are also being developed to simplify the reaction conditions. organic-chemistry.org

For Sonogashira couplings , the classic catalyst system involves a palladium(0) source, often formed in situ from Pd(PPh₃)₂Cl₂, and a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. scirp.org An amine like triethylamine or piperidine is used as both the base and often as the solvent. wikipedia.org Copper-free Sonogashira conditions have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The C-C bonds formed through cross-coupling reactions on this compound can serve as the foundation for synthesizing more complex molecular architectures, particularly heterocyclic compounds.

The product of a Suzuki-Miyaura reaction, a 2-amino-3-arylphenol, is a substituted 2-aminobiphenyl (B1664054) derivative. Such structures are key precursors for the synthesis of carbazoles . Carbazoles can be formed through intramolecular C-N bond formation via oxidative cyclization, often catalyzed by palladium or iridium complexes. organic-chemistry.orgtcichemicals.comresearchgate.net This strategy provides an efficient route to a class of compounds with significant biological and material science applications. rsc.org

Similarly, the products of Sonogashira or Heck reactions can be used to construct other heterocyclic systems. For example, the reaction of a 2-aminophenol (B121084) with an alkyne (via Sonogashira coupling) can be followed by an intramolecular cyclization to form substituted benzofurans . organic-chemistry.org Various catalytic systems, including those based on copper, palladium, or ruthenium, can promote such cyclization reactions. organic-chemistry.org The resulting 2-aminobenzofurans are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org There are two primary mechanisms for this reaction: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. fishersci.se

For this compound, the standard addition-elimination mechanism is highly disfavored. This mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The this compound molecule contains two electron-donating groups (EDGs), the amino (-NH₂) and hydroxyl (-OH) groups, which destabilize the negative charge required for this pathway, thus rendering the ring non-receptive to nucleophilic attack. libretexts.org

However, substitution can occur under harsh conditions via the elimination-addition (benzyne) mechanism . chemistrysteps.com This pathway does not require activation by EWGs but instead necessitates the use of an extremely strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu), and high temperatures. pressbooks.pubstackexchange.com The mechanism involves two steps:

Elimination : The strong base abstracts a proton from the position ortho to the bromine atom. In this compound, this would be the proton at the C4 position. This is followed by the elimination of the bromide ion, generating a highly reactive triple-bonded intermediate known as benzyne (B1209423). libretexts.org

Addition : The nucleophile then rapidly attacks either carbon of the strained triple bond in the benzyne intermediate. Subsequent protonation yields the substitution product. pressbooks.pub

Due to the unsymmetrical nature of the benzyne intermediate derived from this compound, this reaction would likely lead to a mixture of isomeric products.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. However, Grignard reagents are extremely strong bases and nucleophiles, and they are incompatible with acidic protons.

Direct formation of a Grignard reagent from this compound is not feasible. The molecule possesses two acidic protons: one on the hydroxyl group and two on the amino group. The Grignard reagent, if formed, would immediately be quenched by these protons in an acid-base reaction, preventing any subsequent desired nucleophilic addition reactions.

To successfully form a Grignard reagent from this molecule, the acidic amino and hydroxyl groups must first be protected. This involves converting them into non-acidic functional groups that are stable to the Grignard reagent formation conditions and can be removed later to regenerate the original groups.

A potential protection strategy could involve:

Protection of the amino group : For example, by reacting it with benzaldehyde (B42025) to form a Schiff base (imine). researchgate.netumich.edu

Protection of the hydroxyl group : For example, by converting it into a silyl (B83357) ether (e.g., using TMSCl) or a benzyl (B1604629) ether.

Once both groups are protected, the resulting bromo-derivative could be treated with magnesium in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. This protected Grignard reagent could then be used in standard Grignard reactions, such as additions to aldehydes, ketones, esters, or epoxides, to form new carbon-carbon bonds. The final step would involve the deprotection of the amino and hydroxyl groups under appropriate conditions (e.g., acidic hydrolysis) to yield the final functionalized 2-aminophenol derivative.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound is nucleophilic and can participate in a variety of reactions, such as alkylation and acylation. However, its reactivity is in competition with the amino group, which is generally a stronger nucleophile. quora.com Therefore, selective reaction at the hydroxyl group often requires protection of the more reactive amino group.

O-Alkylation (Ether Formation): Direct alkylation of this compound with an alkyl halide in the presence of a base is likely to result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with N-alkylation often predominating. chemcess.com To achieve selective O-alkylation, a common strategy is to first protect the amino group. For instance, the amino group can be condensed with benzaldehyde to form an imine. The resulting Schiff base can then be treated with an alkyl halide and a base (e.g., K₂CO₃) to alkylate the hydroxyl group. Subsequent hydrolysis of the imine with aqueous acid regenerates the free amino group, yielding the desired O-alkylated product (an alkoxyaniline). researchgate.netumich.edu

Etherification and Esterification Reactions

The presence of both a nucleophilic amino group and a hydroxyl group allows this compound to undergo etherification and esterification, though the relative reactivity of these sites can be influenced by reaction conditions.

Etherification: The phenolic hydroxyl group can be converted to an ether linkage. This reaction typically proceeds via nucleophilic substitution, where the phenoxide, formed by deprotonation of the hydroxyl group with a base, attacks an alkyl halide or another electrophile. Given the two nucleophilic sites, selective O-alkylation over N-alkylation can be challenging and may require careful selection of reagents and conditions. A three-component catalytic amino etherification of alkenes has been developed, which allows for the incorporation of both an amine and an ether onto an alkene, showcasing a modern approach to forming such linkages. nih.gov While specific examples for this compound are not prevalent in the literature, the general principles of phenol etherification apply.

Esterification: Both the hydroxyl and amino groups can be acylated to form esters and amides, respectively. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, would primarily target the hydroxyl group. pearson.com Conversely, reaction with more reactive acylating agents like acyl chlorides or anhydrides can lead to acylation at both the nitrogen and oxygen atoms. Intramolecular cyclization of amino esters is a known reaction that can be influenced by the resulting ring size and the nature of the carbonyl group. nih.gov Kinetic studies on the esterification of amino alcohols have shown that intramolecular hydrogen bonding can activate the process. researchgate.net

The table below illustrates potential etherification and esterification products of this compound.

| Reaction Type | Reagent Example | Potential Product |

| Etherification | Methyl iodide (CH₃I) / Base | 3-Bromo-2-methoxyaniline |

| Esterification | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(3-Bromo-2-hydroxyphenyl)acetamide and/or 2-Amino-3-bromophenyl acetate |

| Esterification | Benzoic acid (C₆H₅COOH) / H⁺ | 2-Amino-3-bromophenyl benzoate |

Oxidation Pathways and Products

The 2-aminophenol scaffold is susceptible to oxidation, leading to complex, often colored, products. The primary oxidation pathway involves the coupling of two molecules of the aminophenol.

The most well-documented oxidation product of 2-aminophenol is 2-amino-3H-phenoxazin-3-one. nih.goviitkgp.ac.in This transformation is a biomimetic reaction, mimicking the activity of the enzyme phenoxazinone synthase. iitkgp.ac.in The reaction proceeds via the aerobic oxidation of 2-aminophenol, often catalyzed by metal complexes, such as those containing copper(II). iitkgp.ac.in In this reaction, two molecules of the aminophenol undergo oxidative condensation to form the tricyclic phenoxazinone core. The reaction of 2-aminophenol with monochloramine in an aqueous solution has also been shown to produce 2-amino-3H-phenoxazin-3-one in significant yields. nih.gov

The presence of the bromine atom on the ring in this compound is expected to influence the rate and potentially the regiochemistry of this oxidative coupling, but the fundamental pathway to a brominated phenoxazinone derivative remains the most probable outcome. Other potential, though less common, oxidation pathways could involve the oxidation of the amino group to nitroso or nitro functionalities, or ring-opening under harsh oxidative conditions. Certain amino acids, like tryptophan and histidine, are known to yield specific oxidation products such as kynurenine (B1673888) and 2-oxohistidine, respectively, highlighting the diverse outcomes of oxidizing amino-containing aromatic systems. iris-biotech.de

Cyclization and Heterocyclic Compound Formation

The ortho-disposition of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic compounds. These intramolecular cyclization reactions are often high-yielding and provide access to valuable chemical scaffolds.

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from 2-aminophenols. The most common method involves the condensation of the 2-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters), or with aldehydes followed by oxidative cyclization.

The general mechanism for the reaction with a carboxylic acid involves initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring. When using an aldehyde, a Schiff base intermediate is formed, which then undergoes oxidative cyclization. A variety of catalysts, including Brønsted acids, Lewis acids, and metal catalysts, can be employed to facilitate these transformations. The presence of a bromo substituent on the 2-aminophenol ring is generally well-tolerated in these reactions.

The table below summarizes common methods for the synthesis of benzoxazole derivatives from 2-aminophenols.

| Reactant | Conditions/Catalyst | Product Type |

| Carboxylic Acids | Polyphosphoric acid (PPA), heat | 2-Substituted Benzoxazole |

| Aldehydes | Oxidizing agent (e.g., O₂, I₂) | 2-Substituted Benzoxazole |

| Acyl Chlorides | Base (e.g., Pyridine) | 2-Substituted Benzoxazole |

| Orthoesters | Acid catalyst | 2-Substituted Benzoxazole |

Formation of Quinoxaline-based Ligands

The synthesis of quinoxalines classically involves the condensation of an aromatic 1,2-diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govsapub.orgnih.gov Therefore, this compound is not a direct precursor for quinoxaline (B1680401) formation in the traditional sense, as it possesses an amino and a hydroxyl group, not two amino groups.

However, a multi-step synthetic route could be envisioned where this compound serves as a starting material. A plausible, albeit hypothetical, pathway would involve the chemical modification of the hydroxyl group into an amino group or a derivative that can be converted to an amine. For instance, the hydroxyl group could be converted into a leaving group, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the diamine. This resulting o-phenylenediamine (B120857) derivative could then undergo the classical condensation with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil (B1666583) to form the corresponding substituted quinoxaline. This indirect pathway highlights the versatility of this compound as a building block for more complex heterocyclic systems.

Other Fused Ring Systems Derived from this compound

Beyond benzoxazoles, the reactive functional groups of this compound enable its use in synthesizing other important fused heterocyclic systems, notably phenazines and benzoxazines.

Phenazines: As discussed in the oxidation section (3.3.2), the oxidative dimerization of 2-aminophenol is a key route to phenoxazinones. A related class of compounds, phenazines, which contain a pyrazine (B50134) ring fused between two benzene (B151609) rings, can also be derived from aminophenol precursors. bohrium.com While often produced in biological systems, synthetic routes can involve the condensation and oxidation of catechols with o-phenylenediamines. Alternatively, some synthetic strategies for halogenated phenazines involve the condensation of substituted anilines with nitroarenes. nih.gov The self-condensation of substituted o-aminophenols under specific oxidative conditions can also lead to phenazine-type structures.

Benzoxazines: 1,3-Benzoxazines are formed through the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netnih.gov In the case of this compound, it can act as both the phenol and the amine component in an intramolecular sense when reacted with an aldehyde. The reaction of 2-aminophenols with aldehydes or ketones can lead to the formation of dihydrobenzoxazine intermediates, which can then be oxidized or rearranged. More commonly, the reaction of a phenol with a primary amine and formaldehyde yields a benzoxazine (B1645224) where the nitrogen and the phenolic oxygen become part of the new heterocyclic ring. google.comniscpr.res.in Using this compound in this reaction would lead to a product with a pendant bromophenylamino substituent, or potentially more complex fused structures depending on the stoichiometry and reaction conditions.

Comparative Reactivity Studies with Isomeric Aminobromophenols

The reactivity of this compound is significantly influenced by the specific arrangement of its substituents. Comparing it with its isomers, such as 2-Amino-4-bromophenol and 3-Amino-4-bromophenol (B174537), reveals how steric and electronic effects govern their chemical behavior.

The amino group is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect. The hydroxyl group is also a strong activating, ortho-, para-director. The bromine atom is deactivating due to its -I (inductive) effect but is also ortho-, para-directing due to its +M effect.

In this compound , the amino and hydroxyl groups are ortho to each other, predisposing it to intramolecular cyclization reactions like benzoxazole formation. The bromine atom is ortho to the amine and meta to the hydroxyl group. This position creates significant steric hindrance around the amino group, which could slow down reactions involving this site.

In 2-Amino-4-bromophenol , the bromine is para to the hydroxyl group and meta to the amino group. The key ortho-relationship between the -NH₂ and -OH groups is retained, so it will also readily form benzoxazoles. sigmaaldrich.com Electrophilic substitution would be strongly directed to the positions ortho to the hydroxyl and amino groups (positions 3, 5, and 6), with the final substitution pattern influenced by the steric bulk of the incoming electrophile.

In 3-Amino-4-bromophenol , the amino and hydroxyl groups are meta to each other. google.com This arrangement prevents the direct intramolecular cyclizations that form benzoxazoles. The hydroxyl and bromo groups are ortho, while the amino group is meta to the bromine. The directing effects of the -OH and -NH₂ groups are cooperative, strongly activating the positions ortho and para to them (positions 2, 5, and 6) for electrophilic attack. researchgate.net

The table below summarizes the key differences in expected reactivity among these isomers.

| Feature | This compound | 2-Amino-4-bromophenol | 3-Amino-4-bromophenol |

| Relative Position of -NH₂ and -OH | ortho (1,2) | ortho (1,2) | meta (1,3) |

| Propensity for Benzoxazole Formation | High | High | Low (not possible via direct cyclization) |

| Steric Hindrance at Amino Group | High (due to adjacent -Br and -OH) | Moderate (due to adjacent -OH) | Low |

| Directing Effects for Electrophilic Substitution | Complex; positions 4, 5, and 6 are activated but sterically influenced. | Strong activation at positions 3, 5, and 6. | Very strong, cooperative activation at positions 2, 5, and 6. |

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

2-Amino-3-bromophenol is a valuable organic building block, a term used to describe small molecules that serve as foundational units for constructing larger, more complex organic structures. boronmolecular.com These building blocks are essential in fields like medicinal chemistry, materials science, and agrochemicals, providing the necessary functionalities and precursors for creating novel compounds with specific properties. boronmolecular.com The unique arrangement of an amino group, a hydroxyl group, and a bromine atom on the benzene (B151609) ring of this compound makes it a versatile reagent for a wide range of chemical reactions and syntheses. nbinno.com

In the pharmaceutical industry, this compound functions as a vital intermediate in the synthesis of complex molecules that form the core structure of active pharmaceutical ingredients (APIs). nbinno.comnbinno.com Its specific functional groups allow it to be a starting material for developing drugs designed to treat a variety of diseases. nbinno.comnbinno.com

Bromophenol derivatives are a subject of significant research for their potential as antibacterial agents, particularly against multidrug-resistant pathogens like Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has shown that simple molecules incorporating a bromophenol skeleton can exhibit significant antibacterial activity. nih.gov For instance, certain bromophenol derivatives have demonstrated a pronounced effect on SA and MRSA. nih.gov The presence of bromo and phenol (B47542) groups is considered fundamental to this activity. nih.gov

While direct synthesis pathways starting from this compound are a subject of ongoing research, its structural motifs are found in compounds explored for their therapeutic properties. For example, the synthesis of various methoxy (B1213986) amino chalcone (B49325) derivatives has been evaluated for anticancer activity against breast cancer cell lines. derpharmachemica.com Furthermore, the antitumor drug tirapazamine (B611382) (3-amino-1,2,4-benzotriazine-1,4-dioxide) and its derivatives have been assessed for their antibacterial properties, showing that structural modifications can lead to potent activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Bromophenol Derivatives

| Compound | Target Bacteria | Activity Noted |

|---|---|---|

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good anti-S. aureus and anti-MRSA activity; inhibited biofilm formation. nih.gov |

| Tirapazamine Derivatives | E. coli, S. enterica, S. aureus | MICs ranged from 1.1 µM to 413 µM; some derivatives showed 4-30 fold greater activity than reference drugs. mdpi.com |

Protein tyrosine phosphatases (PTPs) are enzymes that regulate key cellular processes, and their malfunction is linked to diseases like cancer, diabetes, and neurological disorders. researchgate.net Consequently, PTPs are significant targets for therapeutic intervention. researchgate.net Protein tyrosine phosphatase 1B (PTP1B), in particular, is a key negative regulator in the insulin (B600854) signaling pathway, making its inhibition a promising strategy for improving insulin action. nih.gov

A series of bromophenol derivatives have been synthesized and evaluated as PTP1B inhibitors. nih.gov Research has demonstrated that certain brominated compounds exhibit potent inhibitory activity against PTP1B. nih.gov For example, one highly brominated compound showed an IC₅₀ value of 0.68 μmol/L, which was significantly more potent than the lead compound isolated from red algae. nih.gov This compound also demonstrated high selectivity against other related phosphatases. nih.gov Molecular hybridization techniques have also been used to identify selective PTP1B inhibitors based on a bromophenol structure, with one resulting compound having an IC₅₀ value of 199 nM. nih.gov

Table 2: PTP1B Inhibitory Activity of Bromophenol Compounds

| Compound Type | Lead Compound IC₅₀ | Synthesized Compound IC₅₀ | Selectivity |

|---|---|---|---|

| Bromophenol Derivatives nih.gov | 2.42 μmol/L | 0.68 μmol/L | High selectivity against TCPTP, LAR, SHP-1, and SHP-2. nih.gov |

The development of potent and specific enzyme inhibitors is a central goal in drug discovery. researchgate.net this compound serves as a precursor for molecules designed to act as ligands that bind to enzyme active sites, thereby inhibiting their function. The effectiveness of bromophenols as PTP1B inhibitors stems from their ability to interact with the enzyme's active site. nih.govscbt.com The development of small-molecule inhibitors for PTPs is an active area of research, with bromophenol structures providing a valuable scaffold for designing such therapeutic agents. researchgate.net

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical sector. The related intermediate, 2-amino-3-chlorophenol, is utilized in the creation of advanced pesticides and herbicides, which are crucial for agricultural productivity. nbinno.com The unique chemical properties conferred by the amino, hydroxyl, and halogen substituents on the phenyl ring are leveraged by manufacturers to design next-generation crop protection agents. nbinno.com This indicates the potential for this compound to serve a similar function in the synthesis of effective and sustainable agrochemicals.

Aromatic amines and phenols are fundamental components in the synthesis of a vast array of organic dyes and pigments. nih.gov Specifically, compounds like aminophenols and bromoanilines are used as precursors for azo dyes. iiste.org The synthesis of azo dyes typically involves a two-step process: the conversion of an aromatic amine to a diazo compound (diazotization), followed by the reaction of this compound with a coupling agent, such as a phenol or another aromatic amine. nih.gov

This compound contains both the aromatic amine and phenol functionalities, making it a suitable precursor for dye synthesis. For example, research has demonstrated the synthesis of disazo disperse dyes using 4-bromoaniline (B143363) and 3-aminophenol (B1664112) as starting materials. iiste.org These components are structurally related to this compound. The resulting dyes were evaluated for their spectral properties, with some derivatives showing absorption in the near-infrared region, making them potentially useful as organic photoconductors. iiste.org These dyes also showed good fastness properties when applied to nylon and polyester (B1180765) fibers. iiste.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-2,6-dihydroxyacetophenone |

| Tirapazamine |

| 2-amino-3-chlorophenol |

| 4-bromoaniline |

| 3-aminophenol |

| Staphylococcus aureus |

Dyes and Pigments

Ligand Design in Coordination Chemistry

The ability of this compound to chelate metal ions, through its amino and hydroxyl groups, makes it an excellent candidate for ligand design in coordination chemistry. Such ligands are crucial for developing catalysts and functional materials like metal-organic frameworks (MOFs). derpharmachemica.comresearchgate.net The electronic properties of the ligand, which are influenced by substituents on the aromatic ring, play a significant role in the reactivity and stability of the resulting metal complex. bohrium.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com The use of functionalized ligands is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. mdpi.com Ligands containing amino groups are particularly valuable as they can enhance binding affinity for specific molecules like CO2 or serve as reactive sites for post-synthetic modification. nih.govsemanticscholar.org

While this compound itself is not a typical bridging ligand for creating extended 3D frameworks, its structural motifs are relevant. Amino-functionalized ligands, such as 2-aminobenzene-1,4-dicarboxylic acid (NH2-BDC), are commonly used to build robust MOFs like UiO-66-NH2. google.comgoogle.com The amino group in these structures provides a basic site that can be crucial for catalytic applications or for interacting with guest molecules. The principles of using amino-functionalized linkers are well-established, and molecules like this compound could potentially be used to modify MOF properties or as precursors for more complex, functionalized ligands.

Table 1: Examples of Amino-Functionalized Ligands in MOF Synthesis

| Ligand Name | Common Abbreviation | Resulting MOF Example | Key Feature |

|---|---|---|---|

| 2-Aminoterephthalic acid | NH2-BDC | UiO-66-NH2, Mg-ABDC | Provides basic amino sites for CO2 capture and post-synthetic modification. semanticscholar.orggoogle.com |

| 5-Aminoisophthalic acid | Used as an organic ligand containing an amino group. google.com | ||

| 4-Aminobenzoic acid | Employed as a ligand with an amino group for MOF construction. google.com |

Ligands derived from o-aminophenols are highly effective in homogeneous catalysis due to their ability to stabilize various transition metals and their potential to act as "redox-active" or "non-innocent" ligands. derpharmachemica.combohrium.com This means the ligand itself can participate in redox processes, facilitating reactions that might be difficult for the metal center alone. derpharmachemica.com Metal complexes featuring o-aminophenol-based ligands have found utility in a range of catalytic reactions, including C-C coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. rsc.orghw.ac.uk

Palladium and copper-based catalysts are frequently employed for C-N and C-O cross-coupling reactions, which are vital in the synthesis of pharmaceuticals and materials. nih.govmit.edu Ligands derived from this compound can be used to create such catalysts. The electronic nature of the ligand is critical for catalytic performance. The bromine atom in the 3-position is electron-withdrawing, which would modulate the electron density at the metal center, thereby influencing the catalyst's reactivity and stability. For example, in palladium-catalyzed C-N cross-coupling, the choice of ligand is crucial for achieving high yields and selectivity. nih.govmit.edu

Table 2: Catalytic Reactions Employing o-Aminophenol Type Ligands

| Reaction Type | Metal Center | Ligand Role | Research Finding |

|---|---|---|---|

| C-C Coupling (Suzuki-Miyaura) | Palladium (Pd) | Stabilizes the metal center, enabling efficient coupling of aryl bromides and phenylboronic acid. rsc.org | Air- and moisture-stable palladium complexes with amino acid-derived bisphenolate ligands show high yields at mild temperatures. rsc.org |

| C-N Cross-Coupling | Palladium (Pd) | Facilitates the N-arylation of aminophenols with aryl bromides. nih.govmit.edu | Precatalysts based on biarylmonophosphine ligands provide a highly efficient system for C-N bond formation. nih.govmit.edu |

| C-O Cross-Coupling | Copper (Cu) | Enables the selective O-arylation of aminophenols with aryl iodides. nih.govmit.edu | A copper catalyst with picolinic acid as a ligand achieves excellent yields and high chemoselectivity. nih.govmit.edu |

Advanced Materials Development

The reactivity of this compound allows for its incorporation into polymeric structures, leading to the development of advanced materials with tailored properties.

Conductive polymers are organic materials that possess the ability to conduct electricity. mdpi.com Polyaniline (PANI) is one of the most widely studied conductive polymers, consisting of repeating aniline (B41778) units. nih.gov The properties of PANI can be significantly altered by creating copolymers or by functionalizing the polymer backbone. The incorporation of monomers with functional groups like amino (-NH2), carboxyl (-COOH), or hydroxyl (-OH) groups is a common strategy to enhance properties such as processability, biocompatibility, or sensor capabilities. nih.govmdpi.com

This compound can be viewed as a functionalized aniline derivative. Its polymerization or copolymerization with aniline could lead to a new class of conductive polymers. The hydroxyl and bromo substituents on the polymer backbone would be expected to influence several key properties:

Solubility and Processability: The polar hydroxyl groups could increase the polymer's solubility in certain solvents, making it easier to process into films or fibers.

Electronic Properties: The electron-withdrawing nature of the bromine atom would alter the electronic structure of the polymer's conjugated system, affecting its conductivity and redox potentials. nih.gov

Post-functionalization: The hydroxyl and amino groups along the polymer chain serve as reactive sites for further chemical modification, allowing for the covalent attachment of other molecules to create functional materials for applications like biosensors. nih.gov

While the bulk of research focuses on polymers like PANI and polypyrrole, the use of functionalized monomers like this compound represents a promising avenue for creating next-generation conductive materials with enhanced functionality. mdpi.commdpi.com

Sensors and Probes

This compound serves as a versatile building block in the design and synthesis of specialized chemosensors and probes for the detection of various ions and molecules. Its unique structure, featuring amino, hydroxyl, and bromo functional groups on a phenyl ring, allows for the construction of sophisticated sensor molecules that can signal the presence of specific analytes through changes in their optical or electrochemical properties. These sensors are primarily developed as fluorescent or colorimetric probes, often based on Schiff base derivatives.

The strategic placement of the amino and hydroxyl groups in this compound facilitates the formation of Schiff bases through condensation reactions with aldehydes or ketones. The resulting imine linkage (-C=N-) and the phenolic hydroxyl group can act as effective binding sites for metal ions. The electronic properties of these Schiff base ligands, and consequently their absorption and emission spectra, are highly sensitive to the binding of an analyte.

A notable example of a sensor derived from a structurally similar compound is the Schiff base 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2), synthesized from 2-aminophenol (B121084) and 5-bromo-2-hydroxybenzaldehyde. This sensor demonstrates the potential of bromo-substituted aminophenol derivatives in ion detection. The binding of metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺ to this ligand induces a redshift in its absorption maximum, indicating a change in the electronic structure of the molecule upon complexation. This phenomenon forms the basis of its function as a colorimetric sensor.

The sensing mechanism of such Schiff base probes often involves a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer (ICT). Upon binding of a metal ion, the electron density within the molecule is redistributed, leading to a change in the energy levels of the frontier molecular orbitals and, consequently, a shift in the absorption or fluorescence spectrum. Electrochemical studies of these complexes can further elucidate the binding mechanism and the change in the redox properties of the sensor upon analyte interaction.

The development of fluorescent probes from aminophenol derivatives is another significant area of application. The fluorescence of these probes can be either "turned on" or "turned off" in the presence of a specific analyte. For instance, the formation of a complex with a metal ion can restrict the intramolecular rotation or vibration of the probe molecule, leading to an enhancement of its fluorescence emission (chelation-enhanced fluorescence, CHEF). Conversely, the binding of certain ions can quench the fluorescence through mechanisms like photoinduced electron transfer (PET).

While direct research on sensors synthesized specifically from this compound is limited in publicly available literature, the established principles of chemosensor design and the successful application of structurally related bromo-substituted aminophenol derivatives strongly suggest its utility in this field. The bromine atom can further modulate the electronic properties and the selectivity of the resulting sensor molecule.